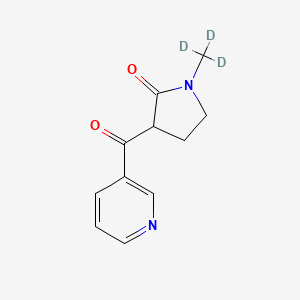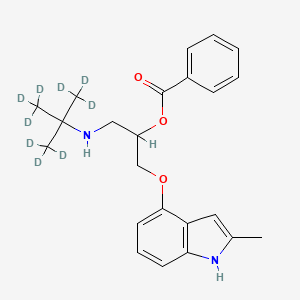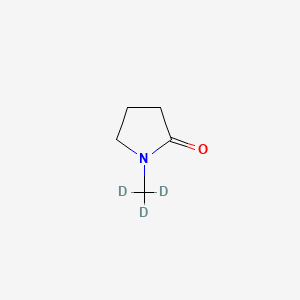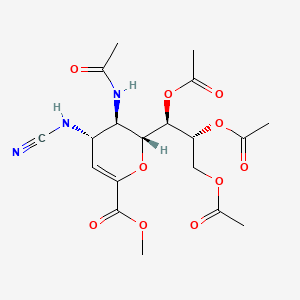
Efaproxiral-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efaproxiral-d6 is a deuterium-labeled analogue of Efaproxiral, a synthetic allosteric modifier of hemoglobin. Efaproxiral is known for its ability to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues, particularly in the context of radiation therapy for cancer treatment .
Analyse Biochimique
Biochemical Properties
Efaproxiral-d6, like its parent compound Efaproxiral, acts as an allosteric modifier of hemoglobin . It decreases the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen . This property allows it to enhance the oxygenation of hypoxic tumors during radiation therapy .
Cellular Effects
This compound has been shown to significantly increase tumor oxygenation . In a study involving mice with RIF-1 tumors, this compound was found to increase tumor oxygenation by 8.4 to 43.4 mmHg within 5 days . This increased oxygenation was found to be radiobiologically significant, leading to enhanced tumor growth inhibition when combined with radiotherapy .
Molecular Mechanism
The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen . This results in increased oxygenation of tissues, particularly hypoxic tumors, thereby enhancing the efficacy of radiation therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving mice with RIF-1 tumors, the increase in tumor oxygenation induced by this compound was found to peak at 22-31 minutes after treatment . Furthermore, the tumor growth inhibition effect of this compound when combined with radiotherapy was observed to persist throughout the duration of the treatment .
Dosage Effects in Animal Models
The effects of this compound in animal models have been observed to vary with dosage . For instance, in rats bearing a mammary carcinoma, this compound was found to decrease the hypoxic fraction of the tumor in a dose-dependent manner .
Metabolic Pathways
Given its role as an allosteric modifier of hemoglobin, it is likely that it interacts with enzymes and cofactors involved in oxygen transport and metabolism .
Transport and Distribution
Efaproxiral, the parent compound of this compound, can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .
Subcellular Localization
Given its role as an allosteric modifier of hemoglobin, it is likely that it localizes to areas where hemoglobin is present, such as the cytoplasm of red blood cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Efaproxiral involves a multi-step process. One method includes the reaction of hydroxyl phenylacetic acid and 3,5-dimethylaniline with a compound condensing agent. The reaction is assisted by microwave radiation technology, which significantly shortens the reaction time and improves the conversion rate of raw materials . Another improved method involves selective amide formation and O-alkylation, utilizing inexpensive commodity chemicals as starting materials .
Industrial Production Methods
Industrial production of Efaproxiral typically follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The use of microwave radiation technology and selective alkylation techniques makes the process suitable for large-scale production with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Efaproxiral undergoes various chemical reactions, including:
Oxidation: Efaproxiral can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the Efaproxiral molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the Efaproxiral molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Efaproxiral-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies due to its deuterium labeling.
Biology: Investigated for its effects on hemoglobin and oxygen transport in biological systems.
Medicine: Explored as an adjuvant in radiation therapy to enhance the oxygenation of hypoxic tumors.
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug development.
Mécanisme D'action
Efaproxiral exerts its effects by binding non-covalently to hemoglobin, decreasing its oxygen-binding affinity. This allosteric modification enhances the release of oxygen from hemoglobin, thereby increasing the oxygenation of hypoxic tissues. The primary molecular targets are the alpha and beta subunits of hemoglobin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bezafibrate: A lipid-lowering agent with a similar chemical structure.
RSR13: Another name for Efaproxiral, used interchangeably in scientific literature.
Uniqueness
Efaproxiral-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool in drug development .
Propriétés
Numéro CAS |
1246815-16-6 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
347.444 |
Nom IUPAC |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
Clé InChI |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Synonymes |
2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


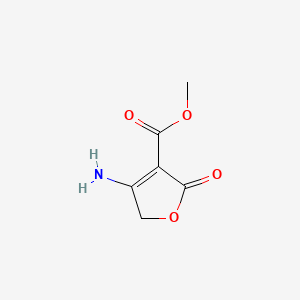
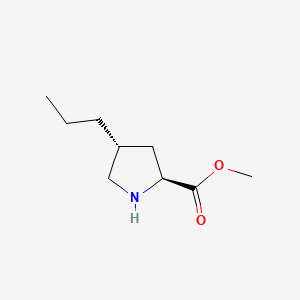
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)

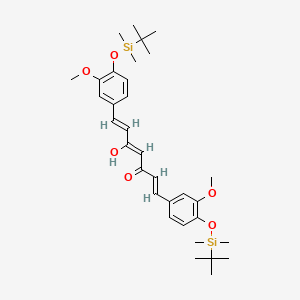
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
